trichloro-[(E)-prop-1-enyl]silane
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Overview
Description
trichloro-[(E)-prop-1-enyl]silane, also known as trichloro(1-propenyl)silane, is an organosilicon compound with the molecular formula C3H5Cl3Si. This compound is characterized by the presence of three chlorine atoms and a vinyl group attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 114.82°C . This compound is primarily used in the synthesis of various organosilicon compounds and has significant applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: trichloro-[(E)-prop-1-enyl]silane can be synthesized through the hydrosilylation reaction of trichlorosilane with propylene. This reaction typically requires a catalyst, such as chloroplatinic acid, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of propylene . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of trichloro-1-propenylsilane involves the use of trichlorosilane and chloropropylene as raw materials. The reaction is catalyzed by a solution of chloroplatinic acid and amines in solvents like cyclohexanone or isopropanol . The process is optimized to achieve a production rate of 70-76%, making it a cost-effective method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: trichloro-[(E)-prop-1-enyl]silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.
Substitution: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Transformation of the vinyl group under specific conditions.
Common Reagents and Conditions:
Hydrosilylation: Catalysts like chloroplatinic acid are used.
Substitution: Reagents such as alcohols or amines can replace chlorine atoms.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired product.
Major Products Formed:
Hydrosilylation: Organosilicon compounds with various functional groups.
Substitution: Silanes with different substituents replacing chlorine atoms.
Oxidation and Reduction: Products with modified vinyl groups.
Scientific Research Applications
trichloro-[(E)-prop-1-enyl]silane has diverse applications in scientific research, including:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trichloro-1-propenylsilane involves its reactivity with various substrates through hydrosilylation and substitution reactions. The silicon atom in the compound acts as a nucleophile, facilitating the addition or replacement of functional groups. This reactivity is harnessed in the synthesis of complex organosilicon compounds with specific properties .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Allyltrichlorosilane (C3H5Cl3Si): Used in the synthesis of organosilicon compounds with allyl groups.
Uniqueness: trichloro-[(E)-prop-1-enyl]silane is unique due to its vinyl group, which imparts distinct reactivity compared to other trichlorosilanes. This makes it particularly valuable in the synthesis of specialized organosilicon compounds with tailored properties for various applications.
Biological Activity
Trichloro-[(E)-prop-1-enyl]silane, a silane compound, has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article delves into its biological activity, emphasizing its antibacterial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a prop-1-enyl group attached to a silicon atom that is substituted with three chlorine atoms. Its molecular formula is C3H4Cl3Si. The compound's unique structure contributes to its reactivity and potential biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study: Antibacterial Efficacy
A study examined the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 50 µg/mL | 15 |
Escherichia coli | 100 µg/mL | 12 |
The compound exhibited significant antibacterial activity, particularly at higher concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
Cytotoxic Effects
In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Research indicates that the compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.
Research Findings on Cytotoxicity
A study involving various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity:
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
HeLa (cervical cancer) | 25 | 70 |
MCF-7 (breast cancer) | 30 | 65 |
A549 (lung cancer) | 40 | 60 |
These findings suggest that this compound may affect cell viability and promote apoptosis in cancer cells, warranting further research into its mechanisms of action .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Membrane Disruption : The chlorinated silane can integrate into bacterial membranes, leading to structural changes that compromise integrity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, further impacting bacterial growth and cancer cell survival.
Properties
CAS No. |
18083-37-9 |
---|---|
Molecular Formula |
C3H5Cl3Si |
Molecular Weight |
175.51 g/mol |
IUPAC Name |
trichloro(prop-1-enyl)silane |
InChI |
InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2-3H,1H3 |
InChI Key |
MYBZUWXXEFKPEE-UHFFFAOYSA-N |
SMILES |
CC=C[Si](Cl)(Cl)Cl |
Isomeric SMILES |
C/C=C/[Si](Cl)(Cl)Cl |
Canonical SMILES |
CC=C[Si](Cl)(Cl)Cl |
Key on ui other cas no. |
18083-37-9 |
Origin of Product |
United States |
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